N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride
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Overview
Description
N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride is a complex organic compound that belongs to the class of thiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal–Knorr synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes, with optimizations for yield and purity. Green chemistry approaches are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Can occur at different positions on the thiophene ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Reagents such as sulfur, phosphorus pentasulfide, and various carbonyl compounds are frequently used in the synthesis and modification of thiophene derivatives . Reaction conditions may include elevated temperatures, specific solvents like dimethyl sulfoxide, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on voltage-gated sodium channels or other cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
RS-C-5966451: Known for its broad-spectrum antiviral properties.
Uniqueness
N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride is unique due to its specific structural features and the combination of biological activities it exhibits. Its complex structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C18H23ClN2OS |
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Molecular Weight |
350.9 g/mol |
IUPAC Name |
N-(2-amino-2-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H22N2OS.ClH/c19-15(13-7-3-1-4-8-13)12-20-18(21)17-11-14-9-5-2-6-10-16(14)22-17;/h1,3-4,7-8,11,15H,2,5-6,9-10,12,19H2,(H,20,21);1H |
InChI Key |
HKZJGAMFMBOYLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)C(=O)NCC(C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
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